molecular formula C21H46N3O6P B12982621 Tricyclohexanamine 2-(phosphonooxy)propanoate

Tricyclohexanamine 2-(phosphonooxy)propanoate

Cat. No.: B12982621
M. Wt: 467.6 g/mol
InChI Key: GIPNPJYUBRZJTD-UHFFFAOYSA-N
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Description

Tricyclohexanamine 2-(phosphonooxy)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a tricyclohexanamine moiety and a phosphonooxy group attached to a propanoate backbone. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclohexanamine 2-(phosphonooxy)propanoate typically involves the reaction of tricyclohexanamine with a phosphonooxypropanoate precursor. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air-sensitive reactions. Common solvents used include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM). The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tricyclohexanamine 2-(phosphonooxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phosphonooxypropanoate derivatives .

Scientific Research Applications

Tricyclohexanamine 2-(phosphonooxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclohexanamine 2-(phosphonooxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonooxy group can mimic phosphate groups, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclohexanamine 2-(phosphonooxy)propanoate is unique due to its tricyclohexanamine moiety, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with molecular targets compared to other phosphonooxy compounds, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C21H46N3O6P

Molecular Weight

467.6 g/mol

IUPAC Name

cyclohexanamine;2-phosphonooxypropanoic acid

InChI

InChI=1S/3C6H13N.C3H7O6P/c3*7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h3*6H,1-5,7H2;2H,1H3,(H,4,5)(H2,6,7,8)

InChI Key

GIPNPJYUBRZJTD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N

Origin of Product

United States

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